
Antidepressant agent 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antidepressant agent 5 is a compound that has shown promise in the treatment of major depressive disorder and other mood-related conditions. It is part of a newer class of antidepressants that target specific neurotransmitter systems in the brain to alleviate symptoms of depression. This compound is particularly noted for its efficacy and reduced side effects compared to older antidepressants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antidepressant agent 5 typically involves metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium are commonly used as catalysts in these processes . One effective method involves the Michael addition reaction, where nitromethane is added to chalcone using iron(III) acetylacetonate as a catalyst . This reaction is carried out under mild conditions and yields high-purity products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Antidepressant agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Antidepressant agent 5 has a wide range of scientific research applications:
Wirkmechanismus
Antidepressant agent 5 exerts its effects by targeting specific neurotransmitter systems in the brain. It primarily acts on the serotonin and norepinephrine reuptake transporters, increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and improved mood. Additionally, it has been shown to bind to the transmembrane region of tyrosine kinase receptor 2, promoting its activation and subsequent neuronal plasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor.
Sertraline: Another selective serotonin reuptake inhibitor.
Uniqueness
Antidepressant agent 5 is unique in its dual action on both serotonin and norepinephrine reuptake transporters, providing a broader spectrum of activity. It also has a more favorable side effect profile compared to older antidepressants, making it a promising candidate for the treatment of major depressive disorder .
Eigenschaften
Molekularformel |
C20H25NO3 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO3/c1-22-18-6-4-15(5-7-18)8-10-21-11-9-16-12-19(23-2)20(24-3)13-17(16)14-21/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI-Schlüssel |
CQLWHPMAMUBLNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCN2CCC3=CC(=C(C=C3C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


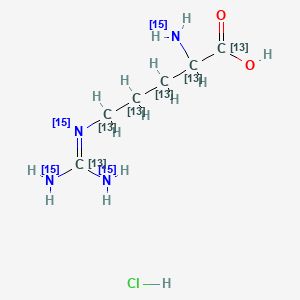
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
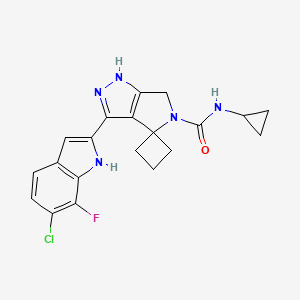
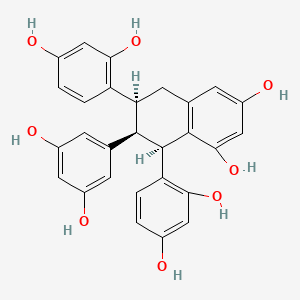
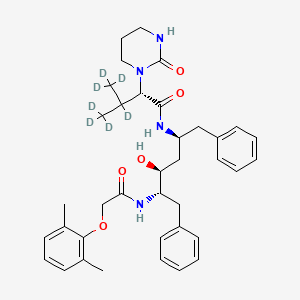
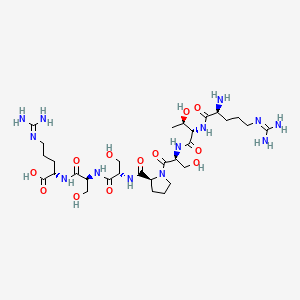
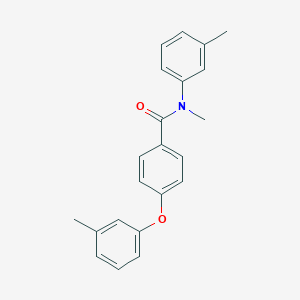

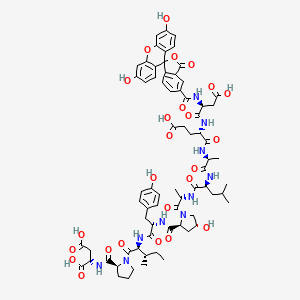

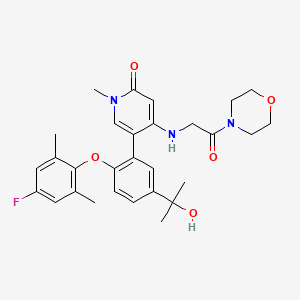
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
